8-(Azepan-1-yl)-7-ethyl-3-methylpurine-2,6-dione

Description

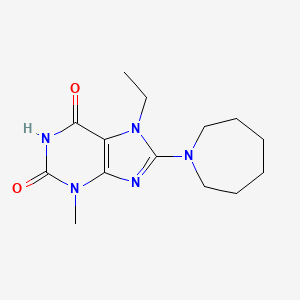

8-(Azepan-1-yl)-7-ethyl-3-methylpurine-2,6-dione is a purine-2,6-dione derivative characterized by:

- Position 3: A methyl group.

- Position 7: An ethyl substituent.

- Position 8: An azepan-1-yl (7-membered cyclic amine) moiety.

Properties

IUPAC Name |

8-(azepan-1-yl)-7-ethyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2/c1-3-19-10-11(17(2)14(21)16-12(10)20)15-13(19)18-8-6-4-5-7-9-18/h3-9H2,1-2H3,(H,16,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEDYZGUKKAHLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(Azepan-1-yl)-7-ethyl-3-methylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structural configuration that includes an azepane ring and various functional groups, contributing to its diverse biological effects.

The molecular formula of this compound is , with a molecular weight of approximately 291.35 g/mol . The compound is soluble in organic solvents and exhibits stability under normal laboratory conditions.

| Property | Value |

|---|---|

| Molecular Weight | 291.35 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

The primary mechanism of action for this compound involves its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a critical role in glucose metabolism, making this compound a candidate for managing type 2 diabetes. By inhibiting DPP-IV, the compound may enhance insulin secretion and improve glycemic control.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

- The compound has been studied for its ability to inhibit DPP-IV effectively, similar to other purine derivatives known for their anti-diabetic properties.

2. Antitumor Activity

- Preliminary studies suggest potential antitumor effects, although detailed mechanisms and efficacy need further exploration .

3. Neuroprotective Effects

- Some derivatives in this class have shown neuroprotective properties, which could be relevant for developing treatments for neurodegenerative diseases .

Case Studies

A notable study explored the synthesis and biological evaluation of related purine derivatives, highlighting their potential as DPP-IV inhibitors. This study found that modifications to the purine scaffold significantly impacted the inhibitory potency against DPP-IV, suggesting a structure-activity relationship that could guide future drug design efforts.

Another study focused on the pharmacological profiling of various azepane-containing purines, revealing promising results in glucose regulation and potential neuroprotective effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations:

- Ethyl substituents (as in the target compound) balance moderate hydrophobicity.

- Position 8 Modifications : Azepan-1-yl (7-membered ring) may enhance binding to flexible enzyme pockets compared to smaller cyclic amines or aromatic groups (e.g., methoxy or chlorophenyl ).

Pharmacokinetic and Physicochemical Comparisons

Table 2: Physicochemical Properties

Key Observations:

- Ethyl vs. Long Alkyl Chains : Ethyl at position 7 (target compound) likely offers better solubility than hexadecyl but lower than ethoxyethyl derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-(Azepan-1-yl)-7-ethyl-3-methylpurine-2,6-dione, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, similar purine derivatives are synthesized using microwave-assisted methods with precursors like 7-(3-chloropropyl)theophylline and amines (e.g., p-toluidine) in acetonitrile under controlled irradiation (140 W, 15 minutes) . Key intermediates include halogenated purine precursors (e.g., 8-chloro-theophylline derivatives), which undergo functionalization at the 7- and 8-positions with azepane and ethyl groups.

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : FTIR, NMR, and mass spectrometry are essential. FTIR identifies carbonyl stretches (1650–1705 cm) and N-H vibrations (3379–3344 cm). NMR resolves methyl groups (δ 3.0–3.5 ppm) and azepane protons (δ 1.5–2.5 ppm). Mass spectra often show fragmentation patterns at m/z 169 (base peak) and 149, corresponding to purine core cleavage .

Q. How does the solubility and stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : Stability studies for analogous compounds reveal degradation under extreme pH (<3 or >10) and elevated temperatures (>40°C). Use HPLC or UV-Vis spectroscopy to monitor degradation products. Solubility in polar aprotic solvents (e.g., DMSO) is higher than in water, necessitating co-solvents like PEG-400 for in vitro assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different experimental models?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, serum protein binding). Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) and control for variables like ATP concentration in kinase assays. Cross-reference data with structural analogs (e.g., 8-(cyclohexylamino) derivatives) to identify substituent-dependent trends .

Q. How can researchers elucidate the mechanism of action for this compound when targeting purinergic receptors or enzymes?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to adenosine receptors (A/A). Validate via competitive binding assays using -labeled antagonists. For enzyme targets (e.g., phosphodiesterases), use fluorogenic substrates (e.g., 3’/5’-O-(N-methylanthraniloyl)-cAMP) to measure inhibition kinetics .

Q. What structural modifications at the 7-ethyl or 8-azepane positions could enhance selectivity or potency?

- Methodological Answer : Replace the ethyl group with isopentyl or hydroxypropyl chains to improve lipophilicity (logP optimization). Introduce substituents on the azepane ring (e.g., 4-methoxy groups) to modulate steric hindrance and hydrogen bonding. SAR studies on analogs (e.g., 8-(4-ethylpiperazin-1-yl) derivatives) suggest that bulkier groups reduce off-target effects .

Q. How can researchers address conflicting data on metabolic stability in hepatic microsomal assays?

- Methodological Answer : Use LC-MS/MS to identify phase I metabolites (e.g., N-dealkylation or oxidation products). Compare results across species (human vs. rat microsomes) and normalize for cytochrome P450 isoform activity. Co-incubation with CYP inhibitors (e.g., ketoconazole for CYP3A4) clarifies metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.